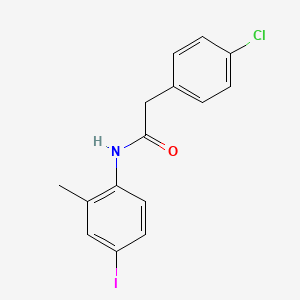
7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as ABNBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of topoisomerase II activity. In addition, this compound has been shown to have fluorescent properties, making it useful as a probe for the detection of metal ions and biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine is its potential as a new anticancer agent, as it has been shown to be effective against a range of cancer cell lines in vitro. In addition, this compound has fluorescent properties, making it useful as a probe for the detection of metal ions and biological molecules. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in biological experiments.
Orientations Futures
There are several future directions for research on 7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine. One direction is to investigate its potential as a new anticancer agent, including its efficacy in animal models and its mechanism of action in vivo. Another direction is to explore its potential as a building block for the synthesis of new fluorescent materials with improved properties. Finally, further research is needed to optimize the synthesis of this compound and improve its solubility for use in biological experiments.
Méthodes De Synthèse
The synthesis of 7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves a series of chemical reactions, including the condensation of 2-nitrobenzaldehyde with benzylamine, followed by the cyclization of the resulting Schiff base with 1-azepanamine. The final product is obtained after nitration and reduction processes. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and fluorescence sensing. In medicinal chemistry, this compound has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, this compound has been used as a building block for the synthesis of new fluorescent materials. In fluorescence sensing, this compound has been used as a fluorescent probe for the detection of metal ions and biological molecules.
Propriétés
IUPAC Name |
7-(azepan-1-yl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-24(26)19-15(20-13-14-8-4-3-5-9-14)12-16(17-18(19)22-27-21-17)23-10-6-1-2-7-11-23/h3-5,8-9,12,20H,1-2,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXCHJBELZGSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5026936.png)

![ethyl (5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5026959.png)
![methyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5026970.png)


![4-(2-chloro-5-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5026996.png)
![5-acetyl-1,2,3,4,5,10-hexahydroindolo[3,2-b]indole](/img/structure/B5027005.png)
![(3S*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5027014.png)
![N-(2,5-dichlorophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5027015.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5027023.png)
![3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5027024.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5027032.png)
![N-(2-methoxyethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5027035.png)